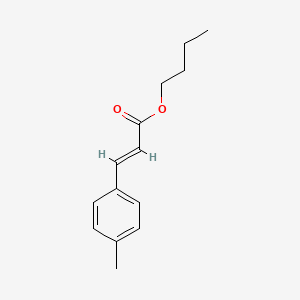

(E)-3-p-Tolyl-acrylic acid butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-p-Tolyl-acrylic acid butyl ester is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butyl ester group attached to the acrylic acid moiety, with a p-tolyl group in the trans configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-3-p-Tolyl-acrylic acid butyl ester can be synthesized through the esterification of (E)-3-p-Tolyl-acrylic acid with butanol in the presence of a catalyst. The reaction typically involves the use of a mineral acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-p-Tolyl-acrylic acid butyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield (E)-3-p-Tolyl-acrylic acid and butanol.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products, depending on the reagents and conditions used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Hydrolysis: (E)-3-p-Tolyl-acrylic acid and butanol.

Oxidation: Oxidized derivatives of the original ester.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Monomer in Polymer Synthesis : (E)-3-p-Tolyl-acrylic acid butyl ester is utilized as a monomer in synthesizing polymers and copolymers with specific properties. Its incorporation into polymer chains can enhance mechanical strength and thermal stability.

- Reactivity : The compound undergoes various chemical reactions, including hydrolysis to yield (E)-3-p-Tolyl-acrylic acid and butanol, oxidation to form oxidized products, and nucleophilic substitution reactions involving the ester group .

Biology

- Biological Activity Investigation : Research has explored the potential biological activities of this compound, particularly its interactions with biomolecules. Studies indicate that it may influence enzyme activity and receptor interactions, making it a candidate for further biological exploration .

Medicine

- Drug Delivery Systems : The compound is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with pharmaceutical agents could enhance the efficacy of drug formulations.

- Pharmaceutical Building Block : As a building block for pharmaceutical compounds, this compound may contribute to developing new therapeutic agents .

Industry

- Coatings and Adhesives : In industrial applications, this compound is utilized in producing coatings, adhesives, and sealants. Its properties contribute to improved adhesion, durability, and resistance to environmental factors.

- Material Science : The compound's incorporation into materials can enhance their mechanical and chemical properties, making it suitable for various applications in construction and manufacturing .

Case Studies

Mecanismo De Acción

The mechanism of action of (E)-3-p-Tolyl-acrylic acid butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (E)-3-p-Tolyl-acrylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Methyl acrylate: Another ester of acrylic acid with a methyl group instead of a butyl group.

Ethyl acrylate: Similar to methyl acrylate but with an ethyl group.

Butyl methacrylate: Similar to (E)-3-p-Tolyl-acrylic acid butyl ester but with a methacrylic acid moiety instead of acrylic acid.

Uniqueness

This compound is unique due to the presence of the p-tolyl group in the trans configuration, which imparts specific chemical and physical properties. This compound’s unique structure allows for distinct interactions in various chemical and biological systems, making it valuable for specific applications .

Actividad Biológica

(E)-3-p-Tolyl-acrylic acid butyl ester, with the CAS number 123248-21-5, is an organic compound characterized by its structure and potential biological activities. This compound is a butyl ester of (E)-3-p-tolylacrylic acid, which is known for its applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The molecular formula of this compound is C₁₄H₁₈O₂, with a molecular weight of approximately 218.296 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the p-tolyl group enhances its lipophilicity, which may facilitate its absorption and distribution within biological systems. Its mechanism of action can involve modulation of signaling pathways related to inflammation, cancer progression, and metabolic processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells .

- Anti-inflammatory Effects : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thus demonstrating potential as an anti-inflammatory agent. This effect could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary investigations have shown that this compound may induce apoptosis in cancer cell lines. The compound's ability to modulate cell cycle progression and promote programmed cell death presents promising avenues for cancer therapy .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The underlying mechanism was linked to the modulation of the PI3K/Akt signaling pathway .

- Case Study 2 : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (E)-Cinnamic Acid | Antioxidant, anti-inflammatory | Inhibition of NF-kB signaling |

| Butyl Acrylate | Moderate toxicity, low biological activity | Non-specific interaction with cellular membranes |

| (E)-3-(4-Methylphenyl)acrylic Acid | Anticancer properties | Induction of apoptosis via mitochondrial pathways |

Propiedades

IUPAC Name |

butyl (E)-3-(4-methylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-3-4-11-16-14(15)10-9-13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFATWQHNKARJ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.